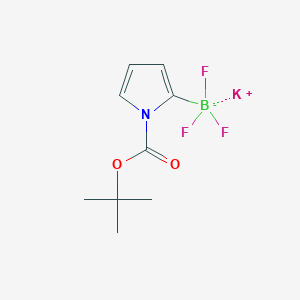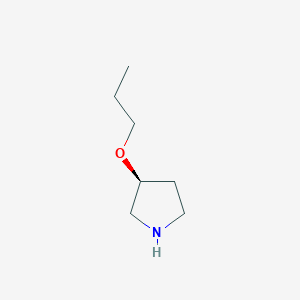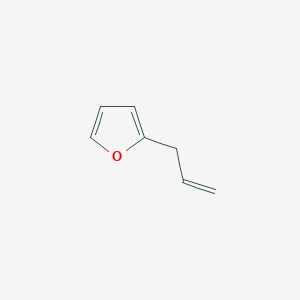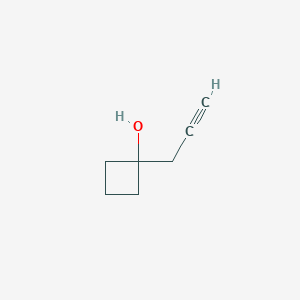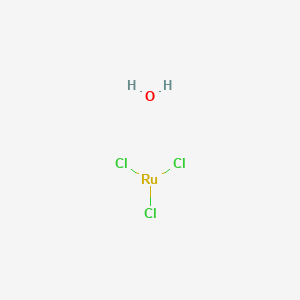
Ruthenium(III) chloride hydrate
Overview
Description
Ruthenium(III) chloride hydrate is a chemical compound with the formula RuCl₃·xH₂O. It is a dark brown or black solid that is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The compound is commonly used as a starting material in ruthenium chemistry and has various applications in catalysis, electronics, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process is often conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrate form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .
Industrial Production Methods
Industrially, this compound is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated form of the compound .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) chloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It serves as a precursor to many ruthenium compounds and is involved in numerous catalytic processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, oxygen, and various organic ligands. The compound is often used as a catalyst in hydrogenation and oxidation reactions .
Major Products Formed
The major products formed from reactions involving this compound include ruthenium nanoparticles, ruthenium oxide, and various ruthenium complexes. These products have applications in catalysis, electronics, and material science .
Scientific Research Applications
Ruthenium(III) chloride hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ruthenium(III) chloride hydrate exerts its effects is primarily attributed to the redox properties of ruthenium. The compound facilitates charge transfer and exhibits photoactive behavior, making it suitable for use in fuel cells and other electrochemical devices . In biological systems, ruthenium compounds interact with DNA, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Rhodium(III) chloride
- Iron(III) chloride
- Ruthenium(III) bromide
- Ruthenium tetroxide
Uniqueness
Ruthenium(III) chloride hydrate is unique due to its ability to exist in multiple oxidation states, particularly Ru(II), Ru(III), and Ru(IV). This property allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
trichlororuthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13815-94-6, 14898-67-0 | |
| Record name | Ruthenium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Ruthenium(III) chloride hydrate function as a catalyst?
A1: this compound acts as a homogeneous catalyst, dissolving in the reaction medium and interacting directly with reactants. Its effectiveness stems from ruthenium's ability to exist in multiple oxidation states, facilitating electron transfer processes crucial for various chemical reactions. For instance, it catalyzes the synthesis of biscoumarin derivatives by enabling a one-pot domino Knoevenagel-type condensation/Michael reaction. []
Q2: Are there specific reaction conditions where this compound excels as a catalyst?
A2: this compound demonstrates high efficiency in aqueous media, promoting green chemistry principles. [, ] For instance, it catalyzes biscoumarin synthesis in high yields (70-95%) under mild conditions in short timeframes (25-35 minutes). [] Another study highlights its ability to catalyze the regio- and stereoselective hydroamidation of terminal alkynes, forming valuable (E)-anti-Markovnikov enamides. []
Q3: Can you provide a specific example of this compound's catalytic application?
A3: this compound, in conjunction with a phosphine ligand and tin(II) chloride dihydrate, catalyzes the synthesis of quinolines from anilines and N-allylic compounds. This process involves a cascade amine exchange reaction-heteroannulation. []
Q4: What is the molecular formula and weight of this compound?
A4: The exact molecular formula and weight depend on the hydration state (represented by "n" in the formula). A commonly encountered form is Ruthenium(III) chloride trihydrate, with the formula RuCl3·3H2O and a molecular weight of 261.48 g/mol.
Q5: How can spectroscopic techniques be used to characterize this compound?
A5: Various spectroscopic techniques can be employed for characterization. 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy have been used to confirm the structure of tris(2,2′-bipyridyl)ruthenium(II) dichloride hexahydrate, synthesized using this compound. [] Additionally, secondary ion mass spectrometry (SIMS) helps analyze concentration depth profiles, as demonstrated in a study on RuO2–TiO2 films prepared using this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)
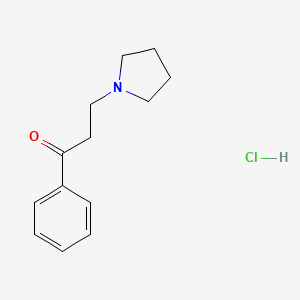

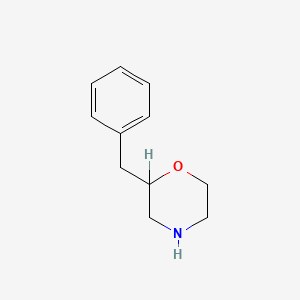
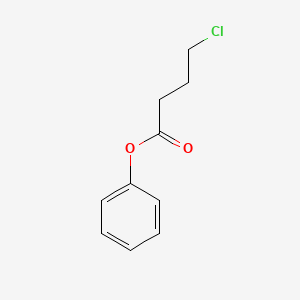
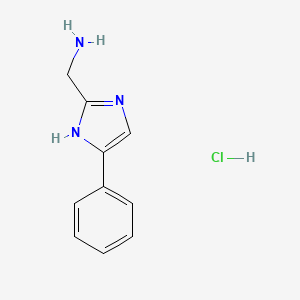
![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)

